molecular formula C10H11NO4 B2679844 3-Amino-5-(ethoxycarbonyl)benzoic acid CAS No. 1312425-07-2

3-Amino-5-(ethoxycarbonyl)benzoic acid

Cat. No.: B2679844
CAS No.: 1312425-07-2
M. Wt: 209.201
InChI Key: FWJOEEOPJUMDND-UHFFFAOYSA-N
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Description

3-Amino-5-(ethoxycarbonyl)benzoic acid is a high-quality chemical building block designed for professional research and development, particularly in the field of medicinal chemistry. This compound, with a verified purity of ≥98% and CAS Number 1312425-07-2 , is a key synthon in the synthesis of complex molecules. Its specific structure, featuring both a free amino group and a protected carboxylic acid group (as an ethoxycarbonyl ester), makes it a valuable precursor for constructing Protein Degrader Building Blocks, such as Proteolysis-Targeting Chimeras (PROTACs) . The simultaneous presence of these orthogonal functional groups allows researchers to selectively modify the scaffold and link it to other molecular entities. This compound is strictly for professional laboratory, research, and industrial or commercial use. For Research Use Only. Not for diagnostic, therapeutic, medical, or consumer use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. This product is not a drug and is not intended for human consumption.

Properties

IUPAC Name

3-amino-5-ethoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJOEEOPJUMDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(ethoxycarbonyl)benzoic acid typically involves the esterification of 3-amino-5-carboxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-5-(ethoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(ethoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl (-SO₂Me) group in 3-amino-5-(methylsulfonyl)benzoic acid strongly withdraws electrons, increasing the acidity of the benzoic acid proton compared to the ethoxycarbonyl analog . The trifluoromethyl (-CF₃) group in 3-amino-5-(trifluoromethyl)benzoic acid enhances metabolic stability and lipophilicity, making it valuable in agrochemicals .
  • Polarity and Solubility: The methylcarbamoyl (-CONHMe) group in 3-amino-5-(methylcarbamoyl)benzoic acid introduces hydrogen-bonding capacity, improving aqueous solubility relative to the ethoxycarbonyl derivative .
  • Positional Isomerism: Ethyl 4-amino-3-methylbenzoate (CAS 65399-05-5) demonstrates how substituent positions affect chemical behavior. Its ester group at C3 and methyl group at C4 alter steric and electronic profiles compared to the target compound .

Research Findings and Data

Spectroscopic Data

  • NMR and HRMS: For analogs like 3-(ethoxycarbonyl)-2-methylenenonanoic acid, HRESIMS data (m/z 229.1082 [M-H]⁻) and NMR peaks confirm substituent positions .

Biological Activity

3-Amino-5-(ethoxycarbonyl)benzoic acid (CAS No. 1312425-07-2) is an organic compound with the molecular formula C10H11NO4C_{10}H_{11}NO_{4}. It is a derivative of benzoic acid characterized by an amino group at the 3-position and an ethoxycarbonyl group at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

  • Molecular Formula : C10H11NO4C_{10}H_{11}NO_{4}
  • Molecular Weight : 211.20 g/mol
  • Functional Groups :
    • Amino group (NH2-NH_2)
    • Ethoxycarbonyl group (COOEt-COOEt)

Chemical Behavior

This compound can undergo various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The ethoxycarbonyl group can be reduced to yield alcohol derivatives.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxycarbonyl group enhances lipophilicity, facilitating membrane permeability, while the amino group can engage in hydrogen bonding with target molecules, influencing their biological functions.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may possess anticancer properties. For instance, certain benzoic acid derivatives have shown significant inhibitory effects on cancer cell proliferation, indicating potential for development as anticancer agents .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability of the amino group to form hydrogen bonds may contribute to modulating inflammatory pathways .
  • Enzyme Inhibition : The compound's structural features allow it to act as a potential inhibitor of enzymes involved in various metabolic pathways. This includes interactions with proteasomes and cathepsins, which are crucial for protein degradation processes in cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on cancer cell lines (e.g., MCF-7, A549)
Anti-inflammatoryPotential modulation of inflammatory pathways
Enzyme inhibitionInteraction with proteasomes and cathepsins promoting protein degradation

Notable Research Findings

  • A study demonstrated that benzoic acid derivatives could enhance the activity of protein degradation systems in human fibroblasts, suggesting a role in cellular homeostasis and potential anti-aging effects .
  • Another investigation into structurally similar compounds revealed significant anticancer activity against various human cancer cell lines, supporting the hypothesis that modifications on the benzoic acid scaffold can lead to enhanced biological efficacy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural integrity of 3-Amino-5-(ethoxycarbonyl)benzoic acid in synthetic chemistry research?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of functional groups (e.g., ethoxycarbonyl and amino protons). Pair this with mass spectrometry (MS) to validate molecular weight and liquid chromatography (HPLC) to assess purity (>97% area% purity is typical for research-grade compounds) . For trace impurities, combine HPLC with UV-vis detection to quantify degradation products.

Q. How should researchers handle and store this compound to maintain stability during experimental workflows?

  • Methodology : Store the compound in airtight containers under inert gas (e.g., argon or nitrogen) at temperatures below 15°C to prevent oxidation or hydrolysis of the ethoxycarbonyl group. Avoid prolonged exposure to light and humidity, as these can lead to ester bond cleavage or amino group degradation .

Q. What are the critical parameters for designing a reproducible synthesis protocol for this compound?

  • Methodology : Optimize reaction stoichiometry (e.g., molar ratios of benzoic acid precursors to ethyl chloroformate) and control pH during amino group protection. Use kinetic studies (via in-situ FTIR or HPLC monitoring) to identify side reactions, such as over-esterification or decarboxylation .

Advanced Research Questions

Q. What strategies can resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts) for this compound derivatives?

  • Methodology : Perform computational modeling (e.g., density functional theory, DFT) to predict NMR chemical shifts and compare them with experimental data. For discrepancies, analyze crystal structures via X-ray diffraction to identify conformational effects (e.g., intramolecular hydrogen bonding) that influence spectral properties .

Q. How can researchers validate the reproducibility of synthetic protocols under varying catalytic conditions (e.g., solvent polarity or temperature)?

  • Methodology : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and quantify yield/purity via HPLC-MS. For example, test polar aprotic solvents (DMF, DMSO) to stabilize intermediates or non-polar solvents to minimize side reactions. Validate reproducibility across ≥3 independent batches .

Q. What synthetic methodologies effectively introduce ethoxycarbonyl groups into benzoic acid derivatives while preserving amino functionality?

  • Methodology : Employ orthogonal protection strategies, such as using tert-butoxycarbonyl (Boc) groups to protect the amino moiety during esterification. Post-synthesis, deprotect the amino group under mild acidic conditions (e.g., TFA in dichloromethane) to avoid ester hydrolysis .

Q. How can adsorption studies using benzoic acid derivatives inform the design of metal-ion recovery systems?

  • Methodology : Functionalize activated carbon or silica with this compound via covalent grafting. Evaluate adsorption capacity for transition metals (e.g., Co²⁺ or Cu²⁺) using batch experiments and Langmuir isotherm models. Characterize binding sites via XPS or FTIR to optimize ligand-metal interactions .

Notes for Rigorous Research

  • Contradiction Analysis : If synthetic yields vary significantly between batches, conduct impurity profiling via LC-MS and cross-validate with independent synthesis labs to rule out reagent lot variability .
  • Advanced Characterization : For polymorphic forms, use differential scanning calorimetry (DSC) to identify thermal transitions and correlate with crystallinity data from XRD .

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